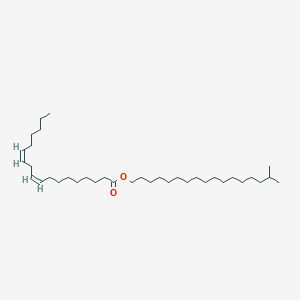

Isostearyl linoleate

Description

Properties

CAS No. |

127358-80-9 |

|---|---|

Molecular Formula |

C36H68O2 |

Molecular Weight |

532.9 g/mol |

IUPAC Name |

16-methylheptadecyl (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C36H68O2/c1-4-5-6-7-8-9-10-11-12-15-18-21-24-27-30-33-36(37)38-34-31-28-25-22-19-16-13-14-17-20-23-26-29-32-35(2)3/h8-9,11-12,35H,4-7,10,13-34H2,1-3H3/b9-8-,12-11- |

InChI Key |

ORFBBOTYPDFHMH-MURFETPASA-N |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |

Synonyms |

ISOSTEARYL LINOLEATE |

Origin of Product |

United States |

Synthetic Methodologies and Production Pathways of Isostearyl Linoleate

Chemical Esterification Routes for Isostearyl Linoleate (B1235992) Synthesis

The formation of Isostearyl Linoleate, the ester of isostearyl alcohol and linoleic acid, is accomplished through several key chemical pathways. ewg.orgupichem.comcosmileeurope.eu These methods are centered on creating an ester linkage between the hydroxyl group of isostearyl alcohol and the carboxyl group of linoleic acid.

Classical Fischer-Type Esterification Approaches and Process Optimization

Mechanism: The Fischer esterification mechanism proceeds through several key steps: masterorganicchemistry.comchemistrysteps.com

Protonation: The acid catalyst protonates the carbonyl oxygen of the linoleic acid, increasing the electrophilicity of the carbonyl carbon. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Attack: The nucleophilic oxygen atom of the isostearyl alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate. wikipedia.orgorganic-chemistry.org

Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The final step is the deprotonation of the resulting protonated ester to yield this compound and regenerate the acid catalyst. wikipedia.org

Process Optimization: To achieve a high yield of the desired ester, the chemical equilibrium must be shifted toward the products. organic-chemistry.org This is typically accomplished through two main strategies:

Use of Excess Reactant: The reaction is often carried out using a large excess of one of the reactants, typically the alcohol (isostearyl alcohol), to drive the equilibrium forward according to Le Châtelier's principle. chemistrysteps.com

Removal of Water: As water is a byproduct, its continuous removal from the reaction mixture is a highly effective optimization technique. organic-chemistry.orgchemistrysteps.com This can be achieved through methods like azeotropic distillation using a non-polar solvent such as toluene in a Dean-Stark apparatus. wikipedia.org

Typical reaction times for Fischer esterification can range from 1 to 10 hours at temperatures between 60–110 °C. wikipedia.org

Transesterification Mechanisms and Applications in Ester Production

Transesterification is an alternative route for producing esters, defined as the process of exchanging the organic group of an ester with the organic group of an alcohol. saudijournals.com In the context of this compound synthesis, this would involve reacting a simpler ester of linoleic acid (e.g., methyl linoleate or ethyl linoleate) with isostearyl alcohol.

The reaction displaces the methanol or ethanol from the initial linoleate ester, forming the more complex isostearyl ester and releasing the simpler alcohol as a byproduct. saudijournals.com This process is also an equilibrium reaction and is typically catalyzed by either an acid or a base. youtube.com

While widely used in applications like biodiesel production where triglycerides from vegetable oils are reacted with methanol, this pathway is a viable, though less direct, method for specialty esters like this compound. saudijournals.comresearchgate.net The choice between direct esterification and transesterification often depends on the availability and cost of the starting materials.

Catalytic Strategies in this compound Synthesis

The choice of catalyst is critical in ester synthesis, as it dictates the reaction rate and conditions. Different catalysts are employed for Fischer esterification and transesterification.

For Fischer-Type Esterification: This reaction requires an acid catalyst. Commonly used catalysts include:

Brønsted Acids: Strong mineral acids like sulfuric acid (H₂SO₄) and phosphoric acid are effective. organic-chemistry.orgchemistrysteps.com Organic acids such as p-toluenesulfonic acid (TsOH) are also widely used. wikipedia.org

Lewis Acids: These catalysts, such as scandium(III) triflate and tin(II) chloride (SnCl₂), are also effective and can offer advantages in terms of milder reaction conditions and reduced corrosion. wikipedia.orgmdpi.com

For Transesterification: This reaction can be catalyzed by both acids and bases, though base catalysis is often faster.

Base Catalysts: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used, particularly in industrial applications like biodiesel synthesis. youtube.commdpi.com The base deprotonates the alcohol, forming a more potent nucleophile (an alkoxide), which then attacks the ester's carbonyl carbon.

Acid Catalysts: The same acid catalysts used in Fischer esterification can also be used for transesterification, following a similar mechanism of carbonyl activation.

| Reaction Type | Catalyst Class | Specific Examples | Primary Function |

|---|---|---|---|

| Fischer Esterification | Brønsted Acids | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH) | Protonates the carbonyl oxygen of linoleic acid |

| Lewis Acids | Tin(II) Chloride (SnCl₂), Scandium(III) Triflate | Activates the carbonyl group for nucleophilic attack | |

| Transesterification | Base Catalysts | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | Forms a potent alkoxide nucleophile from isostearyl alcohol |

| Acid Catalysts | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | Protonates the carbonyl oxygen of the starting linoleate ester |

Precursor Synthesis and Origin

The quality and properties of this compound are directly dependent on its precursors. The synthesis of isostearyl alcohol and the sourcing of linoleic acid are crucial upstream processes.

Production and Characterization of Isostearyl Alcohol

Isostearyl alcohol is a primary, saturated fatty alcohol with a branched C18 carbon chain. cosmeticsinfo.org Its IUPAC name for a common isomer is 16-methylheptadecan-1-ol. chemicalbook.com This branched structure disrupts molecular packing, making it a clear liquid at room temperature, unlike its linear isomer, stearyl alcohol, which is a waxy solid. cosmeticsinfo.org

The most conventional industrial route to produce isostearyl alcohol is through the catalytic hydrogenation of isostearic acid or its esters. This process converts the carboxylic acid group into a primary alcohol.

Isostearic Acid Origin: Isostearic acid itself is typically derived as a by-product from the dimerization of unsaturated C18 fatty acids, such as oleic acid, found in tall oil fatty acids. The monomer fraction, which is separated from dimer and trimer acids via distillation, is commercially known as isostearic acid.

Hydrogenation Process: The conversion of isostearic acid to isostearyl alcohol relies on catalytic hydrogenation. This reaction requires high pressure and temperature, with catalysts such as copper-chromium, nickel, or palladium being commonly employed.

Purification: Following the reaction, the catalyst is filtered out, and the crude isostearyl alcohol is purified, usually by vacuum distillation, to obtain a colorless and transparent final product.

| Property | Description | Reference |

|---|---|---|

| Chemical Class | Branched-chain fatty alcohol | cosmeticsinfo.org |

| Carbon Chain Length | C18 | cosmeticsinfo.org |

| Physical State | Clear liquid at room temperature | cosmeticsinfo.org |

| Common Isomer Name | 16-methylheptadecan-1-ol | chemicalbook.com |

| Primary Synthesis Route | Catalytic hydrogenation of isostearic acid |

Sourcing and Chemical Modification of Linoleic Acid

Linoleic acid (C18:2) is a polyunsaturated omega-6 fatty acid, characterized by two double bonds in its 18-carbon chain. mdpi.com It is an essential fatty acid that must be obtained from dietary sources.

Primary Sources: Linoleic acid is abundant in nature and is primarily sourced from vegetable oils. Significant sources include:

Sunflower Oil

Soybean Oil researchgate.net

Corn Oil researchgate.net

Nuts and Seeds mdpi.com

An important industrial source is Crude Tall Oil (CTO), a byproduct of the kraft pulping process for coniferous trees. The tall oil fatty acids (TOFAs) derived from CTO can consist of up to 50% linoleic acid. mdpi.com

Chemical Modification: For the synthesis of this compound, the primary chemical modification of linoleic acid is the esterification of its carboxylic acid group, as detailed in the Fischer-Speier reaction. jree.ir Other chemical modifications of linoleic acid, such as epoxidation or hydrogenation, are employed to create different types of chemical compounds and are not relevant to the direct synthesis of this compound. researchgate.netjree.ir The integrity of the two double bonds in the linoleic acid backbone is maintained in the final ester, contributing to its chemical properties.

Advances in Reaction Kinetics and Thermodynamic Control in Esterification

The synthesis of this compound is predominantly achieved through the esterification of linoleic acid with isostearyl alcohol. This reaction is a reversible process, typically catalyzed by an acid, and its efficiency is governed by principles of chemical kinetics and thermodynamics. mdpi.com Advances in these areas focus on optimizing reaction conditions to maximize the rate of formation and the final yield of the ester.

Reaction Kinetics: The rate of esterification is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. Kinetic studies on the esterification of fatty acids, such as oleic and palmitic acid, provide insights applicable to linoleic acid. iaea.orgresearchgate.net Generally, the reaction follows second-order kinetics. nih.govresearchgate.net Increasing the temperature accelerates the reaction by providing the necessary activation energy for the molecular collisions to form the ester. nih.govucr.ac.cr The choice of catalyst also plays a crucial role. While homogeneous acid catalysts like sulfuric acid are effective, recent advancements include the use of heterogeneous solid acid catalysts (e.g., ion-exchange resins, zeolites) which offer easier separation and reusability, aligning with green chemistry principles. mdpi.com

Thermodynamic Control: From a thermodynamic standpoint, the esterification of fatty acids is a reversible equilibrium-limited reaction. nih.govstackexchange.comquora.com The reaction is typically slightly endothermic or nearly thermoneutral. ucr.ac.cr To drive the equilibrium towards the product side and achieve a high yield of this compound, Le Chatelier's principle is applied. nih.gov This is primarily achieved by continuously removing one of the products, usually water, from the reaction mixture. nih.govstackexchange.com Methods like azeotropic distillation are common. quora.com Another strategy is to use an excess of one of the reactants, typically the alcohol (isostearyl alcohol), to shift the equilibrium in favor of the ester. nih.govstackexchange.com

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) are critical for understanding and optimizing the process. For the esterification of oleic acid, a fatty acid similar to linoleic acid, the reaction has been found to have a positive enthalpy, indicating it is an endothermic process. nih.gov

| Parameter | Effect on Kinetics (Reaction Rate) | Effect on Thermodynamics (Equilibrium Yield) | Typical Industrial Approach |

|---|---|---|---|

| Temperature | Increases rate by providing activation energy. nih.gov | Slightly favors forward reaction (if endothermic); helps in water removal. nih.govucr.ac.cr | Reaction is heated, often to reflux temperatures (140–180°C), to balance rate and stability. scienceready.com.au |

| Catalyst | Increases rate by lowering activation energy. mdpi.com | Does not affect equilibrium position, only the speed at which it is reached. | Use of strong acid catalysts (e.g., sulfuric acid) or reusable solid acid catalysts. mdpi.com |

| Reactant Ratio | Higher concentration of reactants increases collision frequency. nih.gov | Using an excess of one reactant (e.g., alcohol) shifts equilibrium to the product side. nih.govstackexchange.com | A molar excess of isostearyl alcohol is often used. |

| Product Removal | Not a direct kinetic factor. | Continuous removal of water shifts equilibrium significantly toward product formation. nih.govstackexchange.com | Azeotropic distillation or operating under vacuum to remove water as it forms. quora.com |

Purification Techniques and Yield Enhancement in Industrial-Scale Synthesis

Achieving high purity and yield is paramount in the industrial production of this compound, particularly for its use in the cosmetic industry. upichem.com The strategies employed involve both optimizing the reaction conditions to maximize conversion and implementing effective post-reaction purification steps.

Yield Enhancement: The primary strategy for enhancing the yield of this compound is to overcome the equilibrium limitations of the esterification reaction. As dictated by Le Chatelier's principle, the continuous removal of water is the most effective method. nih.gov In an industrial setting, this is often accomplished through reactive distillation, where the reaction and separation of the water byproduct occur in the same unit. ucr.ac.cr This technique can significantly increase the conversion of fatty acids to esters. ucr.ac.cr Using a stoichiometric excess of isostearyl alcohol also drives the reaction forward, though this necessitates the removal of the unreacted alcohol during purification. stackexchange.com

Purification Techniques: After the esterification reaction is complete, the crude product contains the desired this compound, along with unreacted starting materials (linoleic acid and isostearyl alcohol), the acid catalyst, and residual water. scienceready.com.au A multi-step purification process is typically required:

Neutralization: The first step is to neutralize the acidic catalyst. A weak base, such as sodium carbonate or sodium bicarbonate solution, is added to the mixture. scienceready.com.au This converts the remaining carboxylic acid and the acid catalyst into their respective salts, which are more soluble in water and can be separated. scienceready.com.au

Washing: The mixture is washed with water or a brine solution to remove the neutralized salts, any remaining base, and other water-soluble impurities. lookchem.com This is typically done in a separating funnel or an industrial liquid-liquid extraction column.

Drying: The organic layer containing the ester is then dried to remove residual water using a drying agent like anhydrous magnesium sulfate or by vacuum drying.

Distillation: To remove unreacted, lower-boiling-point alcohols and other volatile impurities, distillation is a common and effective method. scienceready.com.au For high-molecular-weight esters like this compound, which can be sensitive to high temperatures, vacuum distillation is preferred to lower the boiling point and prevent thermal decomposition. lookchem.com

Decolorization/Deodorization: For cosmetic-grade esters, additional steps such as treatment with activated carbon or bleaching clays may be used to remove color and odor-causing impurities.

More advanced purification techniques like solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) can be used for achieving very high purity, though these are more common at a laboratory scale than for bulk industrial production. nih.gov

| Purification Step | Purpose | Key Impurities Removed |

|---|---|---|

| Neutralization | To remove acidic components from the crude ester. | Acid catalyst (e.g., H₂SO₄), unreacted linoleic acid. scienceready.com.au |

| Aqueous Washing | To remove water-soluble impurities. | Neutralized acid salts, excess base, glycerol (B35011) (if from transesterification). lookchem.com |

| Drying | To remove dissolved water from the organic phase. | Water. |

| Vacuum Distillation | To separate the final ester from non-volatile or less volatile components. | Unreacted isostearyl alcohol, lighter esters, volatile impurities. scienceready.com.aulookchem.com |

| Adsorbent Treatment | To improve the cosmetic quality (color, odor). | Pigments, odorous compounds, trace impurities. |

Advanced Analytical Chemistry for Isostearyl Linoleate Characterization

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for probing the molecular structure of isostearyl linoleate (B1235992). These techniques rely on the interaction of electromagnetic radiation with the molecule to generate spectra that serve as molecular fingerprints, revealing detailed information about its constituent atoms, functional groups, and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Isostearyl Linoleate Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural analysis of this compound, providing precise information about the carbon-hydrogen framework. aocs.org Both ¹H and ¹³C NMR are utilized to map the chemical environment of each proton and carbon atom, respectively, allowing for unambiguous structural confirmation and purity assessment.

In ¹H NMR analysis of this compound, the spectrum is characterized by distinct signals corresponding to the different types of protons within the molecule. mdpi.com Key resonances include those for the olefinic protons of the linoleate moiety's double bonds, the bis-allylic protons situated between the two double bonds, and the allylic protons adjacent to the double bonds. mdpi.commagritek.com Further signals identify the α-methylene protons next to the ester's carbonyl group, the extensive overlap of methylene protons in the long aliphatic chains of both the isostearyl and linoleate parts, and the terminal methyl groups. mdpi.commdpi.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. The spectrum clearly distinguishes the carbonyl carbon of the ester group, the unsaturated carbons of the C=C double bonds, the carbons of the glycerol (B35011) backbone, and the numerous aliphatic carbons of the fatty acid chains. mdpi.com Advanced two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can further establish connectivity between protons and carbons, confirming the ester linkage between the isostearyl alcohol and linoleic acid components. magritek.com

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts for this compound

| Functional Group | Nucleus | Typical Chemical Shift (ppm) | Description |

|---|---|---|---|

| Olefinic Protons | ¹H | 5.30 - 6.20 | Protons on the C=C double bonds (-CH=CH-). mdpi.com |

| Bis-allylic Protons | ¹H | 2.78 - 2.85 | Protons of the CH₂ group between two double bonds. mdpi.com |

| Allylic Protons | ¹H | ~2.00 | Protons of CH₂ groups adjacent to a double bond. mdpi.com |

| α-Methylene Protons | ¹H | 2.30 - 2.50 | Protons of the CH₂ group adjacent to the ester carbonyl. mdpi.com |

| Aliphatic Methylene | ¹H | 1.20 - 1.60 | Protons of the long (CH₂)n chains. mdpi.com |

| Terminal Methyl | ¹H | 0.86 - 0.98 | Protons of the terminal CH₃ groups. mdpi.com |

| Carbonyl Carbon | ¹³C | 172 - 178 | Carbon of the ester C=O group. mdpi.com |

| Unsaturated Carbons | ¹³C | 124 - 134 | Carbons of the C=C double bonds. mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in this compound. The technique measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. vscht.cz Each functional group has a characteristic vibration frequency, making its identification straightforward.

The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) group stretch. Another key absorption relates to the C-O stretching of the ester linkage. The presence of unsaturation from the linoleate portion is confirmed by absorptions corresponding to the C=C double bond stretch and the associated =C-H stretching vibrations. vscht.czresearchgate.net The long aliphatic chains of the molecule are evidenced by strong absorptions from the stretching and bending of their C-H bonds. libretexts.orglibretexts.org

Table 2: Key Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Ester | 1735 - 1750 | Strong |

| C-O Stretch | Ester | 1150 - 1250 | Medium-Strong |

| =C-H Stretch | Alkene | 3000 - 3100 | Medium |

| C=C Stretch | Alkene | ~1655 | Medium-Weak |

| C-H Stretch | Alkane | 2850 - 3000 | Strong |

Raman Spectroscopy for Molecular Fingerprinting and Conformational Studies

Raman spectroscopy serves as a valuable complement to IR spectroscopy for the characterization of this compound. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing detailed information about the carbon backbone and unsaturation. spectroscopyonline.com The Raman spectrum offers a unique molecular fingerprint that can be used for identification and conformational analysis.

Key features in the Raman spectrum of this compound include a strong band from the C=C stretching of the cis-double bonds in the linoleate chain and a band for the ester C=O stretch. researchgate.net Other significant bands arise from the bending of =C-H groups, as well as various twisting and scissoring modes of the CH₂ groups in the long alkyl chains. researchgate.netresearchgate.net Because Raman scattering is sensitive to molecular conformation, this technique can be employed to study changes in the physical state (e.g., liquid vs. solid) and packing of the molecules. The intensity of the C=C stretch can also be correlated with the degree of unsaturation in the sample. nih.gov

Table 3: Principal Raman Shifts for this compound

| Vibrational Mode | Functional Group | Characteristic Raman Shift (cm⁻¹) |

|---|---|---|

| C=O Stretch | Ester | ~1746 researchgate.net |

| C=C Stretch (cis) | Alkene | ~1655 researchgate.net |

| =C-H Bend | Alkene | ~1266 researchgate.net |

| CH₂ Scissor/Bend | Alkane | 1400 - 1500 |

Chromatographic Separations for this compound and Related Compounds

Chromatographic techniques are essential for separating this compound from impurities, unreacted starting materials, and closely related isomers. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the compositional analysis of the fatty acid and alcohol moieties of this compound. For analysis, the ester is typically cleaved and derivatized, for instance, through transesterification to form fatty acid methyl esters (FAMEs). jfda-online.commdpi.com These more volatile derivatives are then introduced into the GC.

In the gas chromatograph, the FAMEs are separated based on their boiling points and interaction with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that confirms the identity of the fatty acid. This method can verify that linoleic acid is the primary fatty acid component and can also identify and quantify any other fatty acids present as impurities. nih.gov A similar approach can be used to analyze the isostearyl alcohol component.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing this compound in its intact form, making it ideal for purity assessment and the separation of isomers. Due to the compound's large size and low volatility, HPLC is more suitable than GC for the analysis of the whole molecule.

A common approach is reversed-phase HPLC (RP-HPLC), where a non-polar stationary phase (such as C18) is used with a polar mobile phase. researchgate.net This setup allows for the separation of this compound from more polar impurities like residual free linoleic acid and isostearyl alcohol, or from less polar byproducts. The purity of the sample can be determined by the relative area of the main peak.

Furthermore, HPLC is exceptionally useful for separating isomers. The linoleate portion of the molecule can exist in different geometric (cis/trans) or positional isomeric forms. The branched isostearyl group can also have various structural isomers. Specialized HPLC columns, such as silver-ion (Ag⁺) or those with pyrenylethyl stationary phases, can exploit subtle differences in molecular geometry and electron distribution to achieve separation of these closely related isomers. nacalai.comresearchgate.net

Table 4: Typical HPLC Configuration for this compound Analysis

| Parameter | Description |

|---|---|

| Mode | Reversed-Phase (RP-HPLC) |

| Stationary Phase | C18 (Octadecylsilane) or specialized columns for isomers (e.g., Pyrenylethyl) nacalai.com |

| Mobile Phase | Gradient of organic solvents (e.g., Acetonitrile) and water. |

| Detector | UV Detector (if derivatized), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (LC-MS). |

| Application | Purity assessment, separation from starting materials, and isomer separation. nacalai.comresearchgate.net |

Biochemical and Biophysical Interactions of Isostearyl Linoleate in Model Systems

Interactions with Lipid Bilayers and Membrane Structures

The stratum corneum (SC), the outermost layer of the epidermis, relies on a highly organized lipid matrix to provide its crucial barrier function. This matrix is primarily composed of ceramides, cholesterol, and free fatty acids arranged in dense, ordered lamellar structures. Emollient esters like isostearyl linoleate (B1235992) can interact with and modulate this intricate lipid architecture.

Modulation of Stratum Corneum Lipid Organization in Ex Vivo and Synthetic Models

Ex vivo and synthetic models of the stratum corneum are essential tools for investigating the effects of exogenous compounds on skin barrier lipids. While direct studies on isostearyl linoleate are limited, research on analogous structures, such as plant-derived oils and other fatty acid esters, provides significant insights. The introduction of an emollient ester into these models can lead to a fluidizing effect on the lipid bilayers.

The branched nature of the isostearyl alcohol moiety in this compound is expected to disrupt the tight, ordered packing of the straight-chain lipids characteristic of the SC. This disruption can increase the fluidity of the lipid matrix. In contrast, the linoleic acid component is a natural constituent of certain ceramides (e.g., ceramide [EOS]) and is vital for barrier integrity. Studies have shown that plant oils containing free fatty acids, like oleic acid, can penetrate and disorder the SC lipid packing. nih.govresearchgate.net It is plausible that this compound, if hydrolyzed, could release linoleic acid to be incorporated into the lipid matrix, while the intact ester primarily interacts with the superficial layers, altering their organization.

Influence on Lateral Packing and Lamellar Phase Behavior in Lipid Mimics

The lipids of the stratum corneum are organized into two primary lamellar phases: the short periodicity phase (SPP) and the long periodicity phase (LPP). Perpendicular to these layers, the lipid acyl chains are tightly arranged in a dense lateral packing, predominantly an orthorhombic subcell, which is crucial for the barrier function.

| Biophysical Property | Native SC Lipid Model | Predicted State with this compound | Underlying Mechanism |

|---|---|---|---|

| Lateral Packing | Predominantly Orthorhombic (highly ordered) | Increased Hexagonal Character (less ordered) | The branched isostearyl group sterically hinders tight chain packing. |

| Lamellar Organization | Well-defined SPP and LPP | Potential disruption or altered spacing of lamellar phases | Intercalation of the bulky ester may increase interlayer distance. |

| Membrane Fluidity | Low (Gel phase) | Increased (More fluid, liquid-crystalline phase) | Disruption of van der Waals forces between lipid chains by the branched and unsaturated components. |

| Phase Transition Temp (Tm) | High | Lowered | Reduced packing efficiency and weaker intermolecular interactions lead to melting at a lower temperature. |

Permeation Mechanisms Across In Vitro Membrane Models

In vitro permeation studies, often utilizing Franz diffusion cells with synthetic or biological membranes, are used to assess the transport of substances across the skin barrier. nih.govnih.gov For a large molecule like this compound (molecular weight > 500 Da), significant permeation across an intact model membrane is not expected. The general rule for skin permeation favors smaller, moderately lipophilic molecules.

Instead of acting as a permeant, this compound likely functions as a modulator of the membrane barrier. By fluidizing the superficial lipid layers, it can potentially enhance the permeation of other smaller molecules formulated with it. Studies on various cosmetic esters have shown that their ability to enhance permeation is linked to their physicochemical properties and their uptake into the membrane. nih.gov The primary mechanism for this compound would be its partitioning into the upper layers of the stratum corneum mimic, where it increases lipid fluidity and disrupts the highly ordered barrier structure, thereby creating more favorable pathways for other molecules to diffuse through.

Enzymatic Biotransformation and Metabolic Fates in Biological Contexts

When applied to a biologically active system such as skin, esters are subject to enzymatic breakdown. The metabolic fate of this compound is determined by the action of cutaneous enzymes and the subsequent pathways of its constituent parts.

Esterase-Mediated Hydrolysis of this compound

Human skin is metabolically active and contains a variety of enzymes, including carboxylesterases, which are capable of hydrolyzing ester bonds. koreascience.kr These enzymes are found in different cellular compartments, including the cytosol and microsomes of epidermal cells. Research has demonstrated that skin esterases can hydrolyze a range of ester substrates.

It is well-established that these enzymes can hydrolyze long-chain fatty acid esters. For example, studies have shown that plasma carboxyl esterases can hydrolyze triolein, a triglyceride of oleic acid. acs.org Therefore, it is highly probable that this compound is a substrate for cutaneous esterases. Upon application, the ester would be enzymatically cleaved into its constituent molecules: isostearyl alcohol and linoleic acid. The rate and extent of this hydrolysis would depend on the specific esterase activity in the tissue and the residence time of the compound in the metabolically active layers of the skin.

Metabolic Pathways of Constituent Fatty Acid and Alcohol (e.g., Linoleic Acid Metabolism)

Following hydrolysis, isostearyl alcohol and linoleic acid enter their respective metabolic pathways.

Linoleic Acid: As an essential fatty acid, linoleic acid plays a crucial role in skin health. It can be re-esterified into complex lipids, most notably as a component of ω-acylceramides, which are critical for forming the lamellar structures of the skin barrier. skinsort.comewg.org Alternatively, it can be metabolized by desaturase and elongase enzymes into other long-chain omega-6 polyunsaturated fatty acids, such as arachidonic acid, which is a precursor to inflammatory mediators like prostaglandins and leukotrienes. skinsort.com However, the enzymatic machinery for this conversion is reported to be deficient in the epidermis itself. skinsort.com

Isostearyl Alcohol: Isostearyl alcohol is a long-chain branched fatty alcohol. In general, fatty alcohols can be oxidized to their corresponding fatty aldehydes and then further to fatty acids. nih.gov Branched-chain fatty alcohols, once liberated, are likely oxidized to isostearic acid. nih.govcosmeticsinfo.org Isostearic acid is a branched-chain saturated fatty acid. atamanchemicals.comrawsource.com Unlike straight-chain fatty acids like stearic acid, which can be readily converted to oleic acid or incorporated into triglycerides, the metabolism of branched-chain fatty acids may differ. nih.gov While some branched-chain alcohols are considered metabolic end products in sebum, those from dietary sources or topical application are expected to be metabolized, potentially through a combination of alpha- and beta-oxidation pathways. nih.gov

| Constituent | Initial Metabolic Step | Subsequent Pathway/Function |

|---|---|---|

| Linoleic Acid | Re-esterification or further metabolism | Incorporation into ω-acylceramides for barrier function; potential conversion to arachidonic acid and eicosanoids. |

| Isostearyl Alcohol | Oxidation | Conversion to isostearic acid via isostearyl aldehyde. Isostearic acid may then undergo further oxidation. |

Theoretical and Computational Modeling of Ester-Lipid Interactions

The intricate interactions between esters and lipid assemblies are increasingly being elucidated through powerful computational techniques. These in silico approaches provide a molecular-level understanding that complements experimental observations. Theoretical and computational modeling, particularly molecular dynamics simulations and quantitative structure-activity relationship (QSAR) studies, offer profound insights into the behavior of esters like this compound within complex lipid environments.

Molecular Dynamics Simulations of this compound within Lipid Environments

Molecular dynamics (MD) simulations serve as a "computational microscope," allowing researchers to observe the dynamic behavior of molecules over time. By simulating the interactions of this compound within model lipid bilayers, such as those composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or ceramides, it is possible to predict its orientation, depth of insertion, and influence on membrane properties.

Due to the branched nature of the isostearyl acyl chain, this compound is expected to introduce a degree of disorder within the lipid bilayer. researchgate.netnih.gov The methyl branching disrupts the ordered packing of adjacent lipid tails, leading to an increase in the fluidity of the membrane. researchgate.net This contrasts with straight-chain esters, which can pack more tightly with the surrounding lipids.

MD simulations can quantify various parameters to describe the effects of this compound on a lipid bilayer. These parameters include the area per lipid, bilayer thickness, and deuterium order parameters (Scd) of the lipid acyl chains. The presence of a branched ester like this compound would likely lead to an increase in the average area per lipid and a corresponding decrease in bilayer thickness, indicative of a more disordered membrane state. The Scd parameters, which measure the orientational order of the C-H bonds along the lipid tails, would be expected to decrease in the presence of this compound, signifying increased conformational freedom of the lipid chains.

The interaction of this compound with different lipid environments, such as a ceramide-rich stratum corneum model, can also be investigated. Ceramides are known to form highly ordered, tightly packed lipid phases. nih.govnih.gov The introduction of this compound would likely disrupt this packing, potentially creating more fluid microdomains within the ceramide matrix. This has implications for the barrier function of the stratum corneum, as the increased fluidity could modulate the penetration of other molecules.

| Lipid Bilayer Model | Predicted Effect of this compound | Parameter Change | Rationale |

|---|---|---|---|

| POPC Bilayer | Increased Fluidity | ↑ Area per Lipid ↓ Bilayer Thickness ↓ Acyl Chain Order (Scd) | The branched isostearyl chain disrupts the packing of the flexible POPC acyl tails. |

| Ceramide Bilayer | Localized Disruption of Order | ↔ or ↑ in localized regions | The bulky ester may create disordered pockets within the highly ordered ceramide structure. |

Quantitative Structure-Activity Relationship (QSAR) Studies on Ester Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity or a specific property. wikipedia.orgsysrevpharm.orglibretexts.org In the context of cosmetic and dermatological sciences, QSAR models are frequently developed to predict properties like skin permeability, which is crucial for the efficacy and safety assessment of ingredients. nih.govmdpi.com

For ester derivatives like this compound, QSAR studies can predict their skin penetration potential based on molecular descriptors. These descriptors are numerical values that characterize the chemical structure of a molecule and can be categorized into several types:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the 3D shape of the molecule.

Electronic descriptors: These describe the electronic properties, such as partial charges and dipole moments.

Hydrophobic descriptors: The logarithm of the partition coefficient (logP) is a key descriptor in this class, indicating the lipophilicity of a molecule.

A hypothetical QSAR model for the skin permeability of a series of fatty acid esters might take the following general form:

logKₚ = β₀ + β₁(logP) + β₂(MW) + β₃(HBD) + ... + ε

Where:

logKₚ is the logarithm of the skin permeability coefficient.

logP is the logarithm of the octanol-water partition coefficient.

MW is the molecular weight.

HBD is the number of hydrogen bond donors.

β₀, β₁, β₂, β₃ are the regression coefficients determined from the model.

ε is the error term.

For this compound, its high molecular weight and high lipophilicity (high logP) would be key inputs into such a model. The branched nature of the isostearyl group could also be captured by specific topological or geometrical descriptors. QSAR models for cosmetic esters have shown that lipophilicity is a major driver of skin penetration, but an optimal range often exists, beyond which very high lipophilicity can lead to retention within the stratum corneum rather than permeation through it. nih.gov

| Descriptor Type | Specific Descriptor | Value/Characteristic for this compound | Predicted Influence on Skin Permeability |

|---|---|---|---|

| Hydrophobic | logP | High | Increases partitioning into the stratum corneum. |

| Geometrical | Molecular Volume | Large | May hinder diffusion through tight lipid junctions. |

| Topological | Branching Index | High | May increase disorder in the lipid barrier, potentially enhancing permeation. |

| Electronic | Polar Surface Area | Low | Favors partitioning into the lipid phase of the stratum corneum. |

Research on Isostearyl Linoleate in Advanced Formulation Science

Role in Emulsion Stability and Interfacial Tension Modulation

Emulsions are thermodynamically unstable systems, and the long-term stability of these formulations is a critical factor in product efficacy and consumer acceptance. Isostearyl linoleate (B1235992) can contribute to the stability of emulsions through its influence on interfacial tension.

The specific impact of isostearyl linoleate on interfacial tension is dependent on its concentration within the formulation and the other components of the emulsion system.

Table 1: Factors Influencing Interfacial Tension in Emulsions

| Factor | Description | Impact on Stability |

| Surfactant Concentration | The amount of surfactant present at the oil-water interface. | Increasing surfactant concentration generally leads to a greater reduction in interfacial tension, up to the critical micelle concentration. e3s-conferences.org |

| Molecular Structure | The chemical structure of the emulsifiers and oils used. | Branched chains and unsaturated bonds can influence packing at the interface, affecting interfacial tension. rsc.org |

| Temperature | The temperature of the system during and after emulsification. | Interfacial tension can decrease with increasing temperature, although this effect can be complex. ucl.ac.uk |

| Presence of Co-emulsifiers | The inclusion of other surface-active agents. | Co-emulsifiers can work synergistically to lower interfacial tension more effectively than a single emulsifier. |

Rheological Properties and Viscosity Modification in Ester-Based Formulations

The rheological properties of a topical formulation are crucial for its sensory appeal, application, and stability. This compound can act as a rheology modifier, influencing the viscosity and flow behavior of ester-based formulations.

As an emollient ester, this compound can impact the internal friction of a formulation. Its branched-chain structure can disrupt the ordered packing of other lipid molecules, leading to a modification of the formulation's viscosity. functionalproducts.com In some systems, the addition of this compound can lead to a decrease in viscosity, resulting in a lighter, more spreadable product. In other formulations, its interactions with other components, such as polymers or waxes, can contribute to a desired thickening effect. honderhotel.com

Table 2: Influence of Chemical Structure on Viscosity in Ester-Based Systems

| Structural Feature | Influence on Viscosity | Example |

| Chain Length | Longer chains generally lead to higher viscosity due to increased van der Waals forces. | Stearyl Stearate vs. This compound |

| Branching | Branched chains tend to lower viscosity by disrupting molecular packing. | Isostearyl Alcohol vs. Stearyl Alcohol |

| Unsaturation | The presence of double bonds can decrease viscosity by introducing kinks in the fatty acid chain. | Linoleic Acid vs. Stearic Acid |

| Polymer Interactions | Interactions with polymeric thickeners can significantly increase the viscosity of the formulation. | Acrylic Polymers, Polysaccharides |

Efficacy in Pigment Dispersion and Solubilization in Ester Matrices

In color cosmetics and sunscreens, achieving a uniform dispersion of pigments is essential for product performance and aesthetics. This compound can function as an effective dispersing agent, aiding in the wetting and stabilization of pigments within an ester matrix.

The process of pigment dispersion involves three key stages: wetting of the pigment surface, deagglomeration of particle clusters, and stabilization of the dispersed particles to prevent reagglomeration. This compound, with its amphiphilic characteristics, can facilitate the initial wetting of pigment particles by reducing the interfacial tension between the solid pigment and the liquid ester phase. palsgaard.com

Table 3: Key Parameters in Pigment Dispersion

| Parameter | Description | Role of this compound |

| Wetting | The displacement of air from the pigment surface by the liquid medium. | Can act as a wetting agent, reducing surface tension. |

| Deagglomeration | The breakdown of pigment agglomerates into smaller particles. | Facilitates this process by improving the efficiency of mechanical milling. |

| Stabilization | The prevention of reagglomeration of dispersed pigment particles. | Provides steric stabilization through adsorption onto the pigment surface. |

| Viscosity of the Mill Base | The viscosity of the pigment and dispersing agent mixture during milling. | Can modify the viscosity to an optimal range for efficient grinding. |

Development of Novel Delivery Systems Utilizing Ester Characteristics

The unique properties of esters like this compound are being harnessed in the development of novel delivery systems for cosmetic and pharmaceutical active ingredients. These systems aim to enhance the penetration of actives into the skin, improve their stability, and control their release over time.

Nanoemulsions and liposomes are two such delivery systems where this compound can play a key role. researchgate.net Nanoemulsions are oil-in-water or water-in-oil emulsions with extremely small droplet sizes, typically in the range of 20-200 nanometers. The use of esters like this compound in the oil phase of a nanoemulsion can enhance the solubilization of lipophilic active ingredients and improve the permeation of the formulation through the stratum corneum. nih.gov One study demonstrated that a nanoemulsion containing isostearyl isostearate significantly increased the skin permeation of lidocaine compared to a conventional emulsion. researchgate.net

Table 4: Comparison of Novel Delivery Systems

| Delivery System | Description | Potential Role of this compound |

| Nanoemulsions | Thermodynamically stable, transparent or translucent dispersions of oil and water with droplet sizes in the nanometer range. | Can be a component of the oil phase, enhancing drug solubility and skin penetration. researchgate.net |

| Liposomes | Spherical vesicles consisting of one or more phospholipid bilayers. | Can be incorporated into the lipid bilayer to modify membrane fluidity and drug release. mdpi.commdpi.com |

| Solid Lipid Nanoparticles (SLNs) | Nanoparticles made from solid lipids. | Could potentially be used in combination with liquid lipids like this compound in nanostructured lipid carriers (NLCs). nih.gov |

Future Directions and Emerging Research Avenues for Isostearyl Linoleate

Exploration of Novel Synthetic Pathways and Sustainable Production

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes, and the synthesis of esters like isostearyl linoleate (B1235992) is no exception. Future research is focused on developing novel synthetic pathways that are more efficient and environmentally friendly than traditional methods.

A significant area of exploration is the use of biocatalysis, which employs enzymes to drive chemical reactions under mild conditions. This approach, exemplified by technologies like Eastman GEM™ technology, consumes less energy, generates minimal waste, and can utilize natural source materials. eastman.com Such biocatalytic processes adhere to the Twelve Principles of Green Chemistry, reducing the environmental footprint associated with ester production. eastman.com Research in this area aims to identify and engineer robust enzymes that can efficiently catalyze the esterification of isostearyl alcohol with linoleic acid, optimizing reaction yields and purity while eliminating the need for harsh acid catalysts and high temperatures.

Key Research Objectives for Sustainable Synthesis:

Enzyme Discovery and Engineering: Identifying novel lipases and esterases with high specificity and stability for the synthesis of isostearyl linoleate.

Process Optimization: Developing continuous flow reactor systems and optimizing reaction conditions (temperature, solvent, molar ratio) for enzymatic synthesis to maximize efficiency and scalability.

Alternative Feedstocks: Investigating the use of renewable and sustainably sourced isostearyl alcohol and linoleic acid from bio-based origins.

Advanced Spectroscopic Probes for In Situ Analysis of Ester Interactions

Understanding how this compound interacts with other molecules and surfaces in real-time is crucial for optimizing its performance in various formulations. Advanced spectroscopic techniques are emerging as powerful tools for in situ analysis, providing molecular-level insights without disrupting the system under study.

Fourier-transform infrared (FTIR) spectroscopy, particularly with Attenuated Total Reflectance (ATR) accessories, is a valuable method for real-time monitoring of reactions involving esters. mdpi.com Researchers can track the formation of the ester by observing characteristic peaks associated with its functional groups, such as the C=O stretching vibration (typically 1730–1750 cm⁻¹) and C-O-C stretching vibrations (1050–1300 cm⁻¹). mdpi.com Future work could adapt these methods to study the adsorption and orientation of this compound on surfaces, or its interaction with other lipids in complex mixtures.

Fluorescence spectroscopy offers another avenue for in situ analysis. By using fluorescent probes that are sensitive to their local environment, researchers can study the micro-viscosity, polarity, and phase behavior of formulations containing this compound. rsc.org The development of novel probes specifically designed to interact with or partition into the ester phase will enable a more detailed characterization of its role in structuring cosmetic emulsions and other complex fluids.

Emerging Spectroscopic Approaches:

| Technique | Application for this compound Analysis | Potential Insights |

|---|---|---|

| Real-Time FTIR-ATR Spectroscopy | Monitoring enzymatic synthesis; studying adsorption on skin models. | Reaction kinetics; binding mechanisms; molecular orientation at interfaces. mdpi.com |

| Fluorescence Spectroscopy | Using environmentally sensitive probes to study emulsion stability. | Micro-environment polarity; phase distribution; integrity of lipid structures. rsc.org |

| Raman Spectroscopy | Non-invasive chemical imaging of formulations on surfaces. | Spatial distribution of this compound; penetration into substrates. |

| Nuclear Magnetic Resonance (NMR) | Analyzing molecular mobility and interactions in solution and semi-solid states. | Conformational changes; intermolecular associations; diffusion coefficients. mdpi.com |

Integration of Research with Lipidomics and Metabolomics Approaches

Lipidomics and metabolomics, which involve the comprehensive analysis of lipids and small molecules in biological systems, offer a powerful framework for understanding the broader context of this compound's interactions and effects. creative-proteomics.com These "omics" approaches utilize advanced analytical platforms, primarily mass spectrometry (MS), to identify and quantify hundreds to thousands of molecules simultaneously. nih.govmdpi.com

By applying lipidomics, researchers can study how the presence of this compound alters the lipid profile of skin or other biological systems. For instance, studies could investigate its influence on the metabolism of endogenous lipids like ceramides and fatty acids, which are crucial for skin barrier function. Since linoleic acid is a known metabolic precursor, metabolomics can track its conversion and the downstream effects within metabolic pathways, such as the arachidonic acid pathway. mdpi.com

Integrating these high-throughput analytical techniques can provide a holistic view of the biochemical impact of this compound. This knowledge is invaluable for substantiating functional claims and for designing next-generation esters with targeted biological activities. researchgate.net This approach moves beyond simply using the ester as a passive ingredient to understanding it as an active modulator of local biochemistry.

Application of Machine Learning and AI in Predicting Ester Properties and Behavior

Furthermore, AI can be employed to design novel esters with desired performance characteristics. researchgate.net For example, generative models can propose new chemical structures that are predicted to have superior emolliency, stability, or biodegradability. researchgate.net ML algorithms are also being developed to predict the outcomes of chemical reactions, which can guide the design of more efficient synthetic pathways for this compound and related compounds. rsc.org Tools like EP-pred, an ensemble binary classifier, demonstrate the potential of ML to predict enzymatic properties, which could be used to find ideal biocatalysts for ester synthesis. nih.govresearchgate.net

Future AI and Machine Learning Applications:

Property Prediction: Development of quantitative structure-property relationship (QSPR) models to accurately predict the sensory feel, spreading coefficient, and oxidative stability of this compound in different formulations.

Formulation Optimization: Using AI algorithms to rapidly screen vast combinations of ingredients to identify optimal formulations containing this compound for specific applications.

De Novo Design: Employing generative AI models to design novel ester structures with enhanced biodegradability or specific skin-feel characteristics.

Synthesis Prediction: Applying ML to predict reaction yields and identify optimal catalysts for sustainable production routes. rsc.org

Q & A

Q. What steps ensure reproducibility in synthetic protocols for this compound?

- Methodological Answer : Document reaction conditions (e.g., molar ratios, catalysts) and purification steps (e.g., column chromatography gradients). Deposit detailed procedures in open-access repositories (e.g., protocols.io ). For publications, adhere to the Beilstein Journal of Organic Chemistry guidelines, including spectral data for new compounds and explicit citations for known analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.